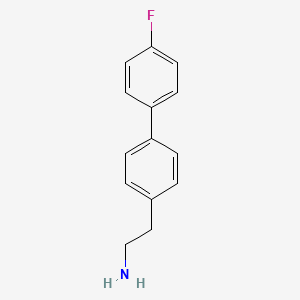

2-(4'-Fluorobiphenyl-4-yl)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[4-(4-fluorophenyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGNLHTXAISWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397646 | |

| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910382-47-7 | |

| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 4 Fluorobiphenyl 4 Yl Ethanamine and Its Analogues

Established Synthetic Pathways to Biphenyl-Containing Amines

The synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine and its analogues can be approached through a convergent strategy, where the biphenyl (B1667301) core and the ethanamine moiety are synthesized separately and then combined, or a linear approach where the functionalities are built upon a pre-existing aromatic ring.

Methods for Amine Introduction (e.g., Ethanamine Moiety)

A common and effective method for introducing the ethanamine group onto an aromatic ring is through reductive amination of a corresponding aldehyde or ketone. numberanalytics.comresearchgate.netorganic-chemistry.org This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the desired amine. For the synthesis of this compound, this would typically involve the reductive amination of 4'-fluorobiphenyl-4-acetaldehyde. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being frequently used due to their selectivity and tolerance of various functional groups. commonorganicchemistry.com

Another potential route involves the reduction of a corresponding nitrile. For instance, 4'-fluorobiphenyl-4-acetonitrile could be reduced to this compound using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

The Gabriel synthesis offers an alternative for the preparation of primary amines. This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. In this context, 4-(2-haloethyl)-4'-fluorobiphenyl would be the required electrophile.

Finally, the Hofmann rearrangement of a suitable amide, specifically 2-(4'-fluorobiphenyl-4-yl)propanamide, could yield the target ethanamine, although this would result in a product with one fewer carbon atom in the side chain, making it less direct for the target molecule.

Table 1: Comparison of Reductive Amination Conditions for Aldehydes

| Reducing Agent | Solvent | Additives | Typical Reaction Time | Yield (%) |

| NaBH3CN | Methanol | ZnCl2 | 12-24 hours | 70-90 |

| NaBH(OAc)3 | Dichloromethane | Acetic Acid | 2-6 hours | 85-95 |

| H2, Pd/C | Ethanol | - | 6-12 hours | 80-95 |

Coupling Reactions for Biphenyl Core Formation (e.g., Suzuki-Miyaura, Heck-type reactions)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl groups, making it ideal for constructing the biphenyl core of the target molecule. rsc.orgresearchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a base. nih.gov For the synthesis of the 4'-fluorobiphenyl scaffold, this could involve the reaction of 4-fluorophenylboronic acid with a 4-substituted phenyl halide, or vice versa. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net Dialkylbiaryl phosphine (B1218219) ligands have been shown to be particularly effective for a broad range of substrates, including unactivated aryl chlorides. nih.gov

Heck-type reactions, which involve the palladium-catalyzed coupling of an alkene with an aryl halide, can also be employed to construct the biphenyl core, though this is a less direct approach for this specific target.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh3)4 | - | Na2CO3 | Toluene/Water | 100 |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 80-100 |

| Pd2(dba)3 | XPhos | CsF | THF | 60-80 |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure analogues of this compound is of significant interest, as the biological activity of chiral amines is often confined to a single enantiomer. Several strategies can be employed to achieve stereoselectivity.

One approach is the use of chiral catalysts or reagents in the key bond-forming steps. For instance, asymmetric hydrogenation of a suitable enamine precursor or asymmetric reduction of a ketone can provide access to chiral amines.

Enzymatic methods offer a highly selective alternative. ω-Transaminases can be used for the asymmetric synthesis of chiral amines from their corresponding ketones. semanticscholar.org This biocatalytic approach often proceeds with high enantioselectivity under mild reaction conditions. For example, the asymmetric synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine has been achieved using an ω-transaminase, demonstrating the potential of this method for producing chiral fluorinated arylethylamines. semanticscholar.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. For example, Ni(II) complexes of glycine (B1666218) Schiff bases with a recyclable chiral auxiliary have been used for the asymmetric synthesis of α-amino acids. mdpi.comresearchgate.net

Synthesis of Biphenyl-Amide and Other Functionalized Derivatives

The ethanamine moiety of this compound serves as a versatile handle for further functionalization, particularly for the synthesis of amide derivatives. Standard amide coupling protocols can be employed, reacting the primary amine with a carboxylic acid, acid chloride, or acid anhydride.

For instance, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been reported, which involves the reaction of the corresponding amine with an acid chloride. mdpi.com This demonstrates a common method for creating amide derivatives from similar biphenyl structures. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the formation of the amide bond from a carboxylic acid and the amine under mild conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the Suzuki-Miyaura coupling, key parameters to optimize include the choice of palladium precursor and ligand, the base, the solvent system, and the reaction temperature. For example, the use of highly active palladacyclic catalyst precursors has been shown to be effective in neat water at ambient temperature with low catalyst loadings. rsc.org The development of robust catalyst systems is essential for the efficient coupling of a wide range of substrates. acs.org

In reductive amination, the choice of reducing agent is a critical factor. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, as it does not readily reduce the starting aldehyde or ketone. commonorganicchemistry.com The pH of the reaction medium can also significantly influence the rate of imine formation and the stability of the reducing agent.

Spectroscopic and Structural Elucidation Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-(4'-Fluorobiphenyl-4-yl)ethanamine, both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethanamine side chain and the aromatic protons of the two phenyl rings. The protons of the ethyl group (-CH₂CH₂NH₂) would likely appear as two triplets in the aliphatic region of the spectrum. The aromatic region would be more complex, showing a series of doublets and triplets corresponding to the protons on the substituted biphenyl (B1667301) core. The fluorine atom at the 4'-position would introduce further complexity through spin-spin coupling with adjacent protons, providing key information about its location.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the ethyl side chain would appear in the upfield region, while the twelve aromatic carbons would resonate at lower field. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), definitively confirming the position of the fluorine substituent. While NMR is a standard method for the characterization of such compounds, specific, publicly available spectral data with assigned chemical shifts for this compound is not readily found in the reviewed scientific literature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-Ar | Data not available | Triplet |

| -CH₂-N | Data not available | Triplet |

| -NH₂ | Data not available | Singlet (broad) |

| Aromatic-H | Data not available | Multiplets |

Note: This table is predictive. Detailed experimental data is not publicly available in the reviewed literature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-Ar | Data not available |

| -CH₂-N | Data not available |

| Aromatic C | Data not available |

| Aromatic C-F | Data not available |

Note: This table is predictive. Detailed experimental data is not publicly available in the reviewed literature.

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, which has a molecular formula of C₁₄H₁₄FN, the expected exact mass would be approximately 215.11 g/mol . chemcd.com

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by distinguishing its exact mass from other potential elemental compositions.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the C-C bond between the two aliphatic carbons, leading to the formation of a stable benzylic-type cation. Another common fragmentation pathway for primary amines is the loss of the amino group. The specific fragmentation pattern would serve as a crucial piece of evidence for the structural confirmation of the synthesized compound. While mass spectrometry is a standard characterization technique, detailed experimental mass spectra and fragmentation data for this specific compound are not widely published.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~216.12 | Protonated molecular ion |

| [M]⁺ | ~215.11 | Molecular ion |

| Fragmentation Ions | Data not available | Specific fragmentation data is not publicly available. |

Note: This table is predictive. Detailed experimental data is not publicly available in the reviewed literature.

X-ray Crystallography for Molecular Conformation and Packing Analysis

Furthermore, the analysis of the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings. These interactions govern how the molecules pack in the solid state, which in turn influences the material's physical properties. To date, the crystal structure of this compound has not been reported in the crystallographic databases, and as such, detailed structural parameters are not available.

Table 4: X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Dihedral Angle (Phenyl-Phenyl) | Data not available |

| Hydrogen Bond Interactions | Data not available |

Note: No published crystal structure data was found for this compound in the reviewed literature.

Advanced Vibrational and Electronic Spectroscopy Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. A distinct C-F stretching vibration would also be present, confirming the presence of the fluorine substituent.

Table 5: Predicted Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| FTIR | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ |

| FTIR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |

| FTIR | Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ |

| FTIR | Aromatic C=C Stretch | ~1450-1600 cm⁻¹ |

| FTIR | C-F Stretch | ~1000-1400 cm⁻¹ |

| UV-Vis | π-π* Transition | Data not available |

Note: This table contains predicted values based on characteristic functional group frequencies. Detailed experimental spectra are not publicly available in the reviewed literature.

Computational and Theoretical Chemistry Studies of 2 4 Fluorobiphenyl 4 Yl Ethanamine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in computational chemistry used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4'-Fluorobiphenyl-4-yl)ethanamine, these simulations would be employed to understand its potential interactions with biological targets, such as enzymes or receptors.

The process involves creating a three-dimensional model of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the target, calculating a scoring function to estimate the binding affinity for each pose. A lower binding energy generally indicates a more stable and favorable interaction.

For a molecule like this compound, docking studies could reveal key interactions, such as hydrogen bonds formed by the primary amine group with specific amino acid residues in the target's binding pocket. The fluorobiphenyl group would likely engage in hydrophobic and van der Waals interactions. The results of such simulations are invaluable for identifying potential biological targets and for the initial stages of drug design.

Binding Energy Calculations and Ligand Pose Analysis

Following molecular docking, a more rigorous analysis of the binding energy and the predicted ligand poses is conducted to refine the initial findings. Various computational methods can be used for this purpose, ranging from empirical scoring functions to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

These methods calculate the free energy of binding by considering various energetic contributions, including electrostatic interactions, van der Waals forces, and solvation energies. The analysis of different binding poses helps in understanding the conformational flexibility of the ligand and the target's active site. For this compound, this analysis would provide a more accurate prediction of its binding affinity and the most probable binding orientation, which is critical for understanding its potential biological activity.

Table 1: Representative Data from a Hypothetical Binding Energy Calculation

| Parameter | Value |

| Van der Waals Energy | -45.2 kcal/mol |

| Electrostatic Energy | -20.8 kcal/mol |

| Solvation Energy | 15.5 kcal/mol |

| Binding Free Energy | -50.5 kcal/mol |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. In an MD simulation, the atoms of the system are allowed to move according to the laws of classical mechanics.

For a complex of this compound with a target protein, an MD simulation would start with the best-docked pose. The simulation would then track the movements of the ligand and the protein atoms over a period of nanoseconds or even microseconds. This allows for the assessment of the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking studies. It can also reveal the role of water molecules in mediating the interaction and provide a more realistic model of the binding event in a physiological environment.

Structure-Based Ligand Design Approaches

The insights gained from molecular modeling, docking, and molecular dynamics simulations can be leveraged in structure-based ligand design. This approach involves modifying the chemical structure of a lead compound, such as this compound, to improve its binding affinity, selectivity, and pharmacokinetic properties.

Based on the predicted binding pose, medicinal chemists can introduce new functional groups to form additional favorable interactions with the target. For instance, if a hydrophobic pocket in the active site is not fully occupied by the biphenyl (B1667301) moiety, the structure could be modified to include a larger hydrophobic group. Conversely, if a polar residue is nearby, a group capable of hydrogen bonding could be added to the ethanamine side chain. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern drug discovery.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule, such as its electron distribution, molecular orbitals, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For this compound, quantum chemical calculations can provide valuable information about its chemical reactivity. For instance, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can help in understanding its electron-donating and accepting capabilities. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating sites that are prone to electrophilic or nucleophilic attack.

In a study on novel fluorinated biphenyl compounds, DFT calculations were used to analyze their electronic structure and reactivity. Similar calculations for this compound would elucidate the influence of the fluorine atom on the electronic properties of the biphenyl system and the reactivity of the amine group.

Table 2: Calculated Quantum Chemical Properties of a Fluorinated Biphenyl Analog

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 D |

Note: This table is based on data for analogous compounds and is for illustrative purposes.

Molecular Interactions and Biological Target Engagement Research

Investigation of Enzyme Inhibition Mechanisms

Investigations into enzyme inhibition have revealed that specific derivatives of the fluorobiphenyl structure are effective modulators of key enzymes involved in pain and inflammation pathways.

Studies on Fatty Acid Amide Hydrolase (FAAH) Inhibition

While direct studies on 2-(4'-Fluorobiphenyl-4-yl)ethanamine are not extensively documented, research on structurally similar compounds, such as the flurbiprofen (B1673479) amide derivative 2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1), has shown notable activity. The dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and cyclooxygenase (COX) enzymes is considered a promising strategy for pain relief. Studies on both the (R) and (S) enantiomers of Flu-AM1 demonstrated inhibitory properties against FAAH, with no significant enantiomeric selectivity observed for this particular target. The inhibition of FAAH increases the levels of endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects.

Cyclooxygenase (COX) Inhibition Research, including Substrate Selectivity and Enantiomeric Effects

Research has extensively characterized derivatives of the fluorobiphenyl structure as dual inhibitors of FAAH and cyclooxygenase (COX), enzymes central to the inflammatory process. Specifically, the enantiomers of the flurbiprofen analog, Flu-AM1, have been identified as potent, time-dependent inhibitors of COX-2.

A key finding is their substrate-selective inhibition of COX-2. Both enantiomers are more potent inhibitors of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) than of arachidonic acid (AA). This selectivity is therapeutically significant, as inhibiting 2-AG oxygenation can enhance endocannabinoid signaling, leading to pain relief, while avoiding some side effects associated with non-selective COX inhibition.

The inhibitory concentrations (IC₅₀) for the enantiomers of Flu-AM1 against COX-1 and COX-2 are detailed below, showcasing the differences in potency and substrate preference. The (S)-enantiomer generally shows slightly greater potency than the (R)-enantiomer.

| Compound | Target Enzyme | Substrate | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| (R)-Flu-AM1 | COX-1 | Arachidonic Acid | 6 | nih.gov |

| (R)-Flu-AM1 | COX-2 | Arachidonic Acid | 20 | nih.gov |

| (R)-Flu-AM1 | COX-2 | 2-Arachidonoylglycerol (2-AG) | 1 | nih.gov |

| (S)-Flu-AM1 | COX-1 | Arachidonic Acid | 3 | nih.gov |

| (S)-Flu-AM1 | COX-2 | Arachidonic Acid | 10 | nih.gov |

| (S)-Flu-AM1 | COX-2 | 2-Arachidonoylglycerol (2-AG) | 0.7 | nih.gov |

Neprilysin (NEP) Enzyme Inhibition Studies

Neprilysin (NEP), or neutral endopeptidase, is a key enzyme in the degradation of several vasoactive peptides. Its inhibition is a therapeutic strategy, particularly in cardiovascular diseases. However, based on a review of available scientific literature, no studies have been published that specifically investigate the inhibitory activity of this compound against the Neprilysin enzyme.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. Despite the investigation of numerous compounds as potential urease inhibitors, there is no available research in published literature detailing studies on the interaction between this compound and the urease enzyme.

Kinase Inhibition Research (e.g., Yck2 protein)

Kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in drug discovery, particularly in oncology. Despite the broad interest in kinase inhibitors, a search of scientific databases and literature reveals no specific research conducted to evaluate the inhibitory potential of this compound against any protein kinases, including the casein kinase Yck2.

Receptor Modulation and Ligand-Receptor Binding Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. However, specific studies to determine the binding affinities and modulatory effects of this compound at various CNS or peripheral receptors have not been reported in the peer-reviewed scientific literature. Research on structurally similar phenethylamines has shown interactions with monoamine receptors, but direct data for the biphenyl-ethanamine structure is currently lacking.

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the molecular interactions, biological target engagement, or biochemical pathway modulation for the compound this compound in relation to the specified targets (GPR88, MCH1, NPY Receptors, and eIF4E).

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that strictly adheres to the provided outline. The foundational research linking this specific chemical compound to the designated biological macromolecules and pathways does not appear to be published in the public domain.

Structure Activity Relationship Sar Studies

Systematic Modification of the Biphenyl (B1667301) Core and Ethanamine Moiety

The biphenyl core of 2-(4'-Fluorobiphenyl-4-yl)ethanamine serves as a critical scaffold for interaction with various biological targets. Modifications to this core, such as the introduction of different substituents, altering the substitution pattern, or replacing one of the phenyl rings with a bioisosteric equivalent, can profoundly affect the compound's activity. For instance, in related biphenyl compounds, the nature and position of substituents on the phenyl rings have been shown to be critical for potency and selectivity. blumberginstitute.org Bioisosteric replacement of a phenyl ring with heterocyclic systems is a common strategy to improve properties such as solubility and metabolic stability. spirochem.com

The ethanamine moiety is another key component for modification. The primary amine group is a common feature in many centrally acting agents and is often a key site for interactions with receptors and transporters. nih.gov Alterations to this group, such as N-alkylation or N-acylation, can modulate the compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacological profile. For example, in the broader class of phenethylamines, N-alkylation is a well-established method to alter activity and selectivity at monoamine transporters. mdpi.com

| Modification | Rationale | Potential Impact |

| Biphenyl Core | ||

| Substituent Modification | Modulate electronic properties, lipophilicity, and steric bulk. | Altered binding affinity and selectivity. |

| Ring Bioisosterism | Improve physicochemical properties (e.g., solubility, metabolic stability). | Enhanced drug-like properties. |

| Ethanamine Moiety | ||

| N-Alkylation | Increase lipophilicity, alter basicity. | Modified target affinity and selectivity. |

| N-Acylation | Reduce basicity, introduce new interaction points. | Altered pharmacological profile, potential for prodrug design. |

Impact of Fluorine Substitution on Biological Activity

The presence and position of the fluorine atom on the biphenyl ring are of paramount importance for the biological activity of this compound. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance various properties of a drug candidate. chimia.chmdpi.com The introduction of a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. chimia.chnih.gov

The position of the fluorine atom can have a dramatic effect on the compound's biological activity. For example, studies on other fluorinated biphenyl compounds have shown that moving the fluorine from the para-position to the ortho- or meta-position can significantly change the inhibitory potency against certain enzymes. blumberginstitute.org This is often due to altered electronic properties and the potential for specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein. nih.gov Furthermore, fluorine can block sites of metabolism, leading to a longer half-life and improved bioavailability. nih.gov The specific impact of altering the fluorine position in this compound would require dedicated synthesis and biological evaluation of its isomers.

| Fluorine Position | Potential Physicochemical Effects | Potential Biological Impact |

| 4'-(para) | Moderate lipophilicity enhancement, potential for specific interactions. | Baseline activity for comparison. |

| 2'-(ortho) | Can induce conformational changes, may sterically hinder binding. | Potentially altered selectivity or reduced potency. |

| 3'-(meta) | Alters electronic distribution, may create new binding interactions. | Could lead to improved potency or a different pharmacological profile. |

Influence of Chiral Centers on Pharmacological Profile

The ethanamine side chain of this compound contains a chiral center at the carbon atom alpha to the amino group, meaning it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Therefore, the separation and individual pharmacological evaluation of the (R)- and (S)-enantiomers of this compound are crucial to fully understand its pharmacological profile. One enantiomer may be significantly more potent or selective for a particular target, while the other may be inactive, have a different activity profile, or even contribute to side effects. The process of separating enantiomers is known as chiral resolution, and various chromatographic techniques are often employed for this purpose. ucj.org.ua A comprehensive SAR study would involve the characterization of the individual enantiomers to determine the eutomer (the more active enantiomer).

Derivatization Strategies for Enhanced Selectivity and Potency

Derivatization is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound like this compound to enhance its selectivity and potency. This involves the chemical modification of the parent molecule to create a series of analogs that can be screened for improved biological activity.

For the ethanamine moiety, common derivatization strategies include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex substituents to the nitrogen atom can modulate the compound's affinity and selectivity for its target.

N-Acylation: The introduction of an acyl group can convert the basic amine into a neutral amide, which can alter the compound's physicochemical properties and its interaction with biological targets.

Formation of Heterocycles: The ethanamine side chain can be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) or pyrrolidine, to constrain its conformation and potentially improve binding affinity and selectivity.

On the biphenyl core, derivatization can involve:

Introduction of Additional Substituents: Adding functional groups such as hydroxyl, methoxy, or cyano groups to either of the phenyl rings can create new interaction points with the target and modulate the electronic properties of the molecule. nih.gov

Bioisosteric Replacement: As mentioned earlier, replacing one of the phenyl rings with a different aromatic or heteroaromatic ring system can lead to improved properties. blumberginstitute.org

The table below summarizes some potential derivatization strategies and their rationales.

| Derivatization Strategy | Rationale | Desired Outcome |

| N-Methylation | Increase lipophilicity, potentially enhance blood-brain barrier penetration. | Improved CNS activity. |

| N-Acetylation | Remove basicity, introduce hydrogen bond acceptor. | Altered target interaction, potential for prodrug. |

| Cyclization into Piperidine | Constrain conformation, explore new binding pockets. | Enhanced selectivity. |

| Introduction of a 3'-hydroxyl group | Introduce hydrogen bonding capability. | Increased potency. |

Advanced Research Applications and Derivative Synthesis

Development of Analogues as Molecular Probes for Biological Systems

The structural characteristics of 2-(4'-Fluorobiphenyl-4-yl)ethanamine, particularly the presence of a fluorine atom, make its analogues potential candidates for development as molecular probes. The fluorine-18 (B77423) isotope is a commonly used positron emitter in Positron Emission Tomography (PET), a powerful in-vivo imaging technique. While direct studies on this compound as a molecular probe are not extensively documented, the synthesis of structurally related fluorinated biphenyl (B1667301) compounds for biological evaluation is an active area of research. mdpi.com The development of such probes would involve radiolabeling the analogue with fluorine-18 to enable the non-invasive study of biological processes and drug-target interactions in real-time. These probes could potentially be designed to target specific receptors or enzymes, with the biphenyl moiety providing a core structure for affinity and the ethanamine group offering a site for further modification to fine-tune binding specificity.

Use as Intermediates in the Synthesis of Complex Heterocyclic Compounds (e.g., oxadiazoles, triazoles, thiadiazoles)

The primary amine group of this compound is a versatile functional handle that allows the molecule to serve as a key intermediate in the synthesis of various complex heterocyclic compounds. These heterocycles are cornerstones of many pharmacologically active agents. nih.govnih.gov

Oxadiazoles: The synthesis of 1,2,4-oxadiazole (B8745197) derivatives often involves the acylation of amidoximes followed by cyclodehydration. researchgate.netresearchgate.net While not a direct precursor, the ethanamine moiety can be incorporated into a larger structure that is later converted to an amidoxime (B1450833) or used to react with a pre-formed heterocyclic intermediate containing an activated carboxylic acid derivative. researchgate.net A common one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles proceeds from the reaction of amidoximes with carboxylic acids or their esters, a pathway where derivatives of the title compound could be employed. nih.gov

Triazoles: 1,2,4-triazoles are present in numerous therapeutic agents, including antifungal and anticancer drugs. nih.govnih.gov A standard route to 1,2,4-triazole-3-thiol scaffolds involves the reaction of a primary amine with carbon disulfide, followed by treatment with hydrazine (B178648) to form a thiocarbohydrazide, which is subsequently cyclized. nih.gov this compound is a suitable starting amine for this reaction sequence, which would ultimately attach the fluorobiphenyl moiety to the triazole ring.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another heterocycle of significant medicinal interest. nih.gov One of the most common synthetic methods involves the cyclization of thiosemicarbazides with dehydrating agents like sulfuric acid. nih.gov this compound can be converted into a corresponding thiosemicarbazide (B42300) by reacting its isothiocyanate derivative with hydrazine. This intermediate can then undergo acid-catalyzed cyclization to yield a 2-amino-5-substituted-1,3,4-thiadiazole bearing the fluorobiphenyl group. Alternatively, reactions involving carbon disulfide can lead to intermediates that cyclize to form various thiadiazole derivatives. mdpi.com

The following table outlines the potential synthetic pathways for these heterocycles starting from the primary amine.

| Heterocycle Target | Key Intermediate from Starting Amine | Typical Subsequent Reagents |

| 1,2,4-Triazole (B32235) | Isothiocyanate -> Thiosemicarbazide | Acid/Base for cyclization |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Acid (e.g., H₂SO₄) for cyclization |

| 1,3,4-Oxadiazole | N-Acyl Hydrazide (Hydrazone) | Oxidative cyclizing agent (e.g., Acetic Anhydride) |

Exploration of Antifungal and Antimicrobial Activities through Target-Specific Inhibition

Derivatives of this compound, particularly the heterocyclic compounds synthesized from it, are prime candidates for antimicrobial and antifungal drug discovery. The inclusion of fluorine atoms in drug structures is a common strategy to enhance metabolic stability and binding affinity. mdpi.com

Antifungal and Antibacterial Potential: Numerous studies have demonstrated the potent antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

Triazoles: A novel series of 1,2,4-triazole derivatives demonstrated significant antifungal activity against the dermatophyte Microsporum gypseum and potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Several synthesized triazoles showed activity superior to the standard drug ketoconazole (B1673606). nih.gov

Oxadiazoles: Newly synthesized 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown powerful bactericidal effects, particularly against Staphylococcus species, with some compounds exhibiting very low minimum inhibitory concentrations (MIC). mdpi.com

Thiazoles: Thiazole derivatives have also been synthesized and evaluated, showing moderate to good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.govuobaghdad.edu.iq

Target-Specific Inhibition: The mechanism of action for these heterocyclic derivatives often involves target-specific enzyme inhibition. For example, novel ciprofloxacin (B1669076) hybrids incorporating oxadiazole moieties have demonstrated potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. mdpi.com This dual-targeting capability can be effective against a broad spectrum of bacteria and may help circumvent resistance. mdpi.com The fluorobiphenyl moiety from this compound could serve as a key pharmacophoric element that interacts with the active site of such target enzymes.

The table below summarizes the antimicrobial activity of representative heterocyclic classes that can be derived from the title compound.

| Heterocycle Class | Organism(s) | Example Activity (MIC) | Potential Target |

| 1,2,4-Triazoles | Staphylococcus aureus | Comparable or superior to streptomycin (B1217042) nih.gov | Not specified |

| 1,2,4-Triazoles | Microsporum gypseum | Superior to ketoconazole nih.gov | Not specified |

| 1,3,4-Oxadiazoles | Staphylococcus epidermidis | 0.48 µg/mL mdpi.com | Not specified |

| Oxadiazole-Ciprofloxacin Hybrids | S. aureus, E. coli | 0.035-0.062 µg/mL mdpi.com | DNA Gyrase, Topoisomerase IV |

Role in the Study of Neuroendocrine and Metabolic Regulation

The structural framework of this compound is related to compounds that interact with the central nervous system and metabolic pathways. While direct studies are limited, its analogues could be explored for their role in neuroendocrine and metabolic regulation. The neuroendocrine system relies on a complex interplay of hormones and neurotransmitters to control metabolism, energy balance, and glucose homeostasis. nih.gov

Key hormones involved in this regulation include ghrelin, which stimulates food intake, and leptin, which signals energy sufficiency. nih.gov The receptors for these hormones are significant targets for drugs aimed at treating metabolic disorders. The development of small molecules that can modulate these pathways is a major goal in medicinal chemistry. Analogues derived from this compound could be designed as agonists or antagonists of receptors involved in metabolic control. The biphenyl core can provide a rigid scaffold to orient functional groups for optimal receptor binding, and the ethanamine side chain can be modified to mimic the structure of endogenous ligands or to introduce new interactions with the target protein.

Analytical Methodologies for Research on 2 4 Fluorobiphenyl 4 Yl Ethanamine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation and purification of 2-(4'-Fluorobiphenyl-4-yl)ethanamine from crude reaction mixtures and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are two of the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical tool for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of organic molecules of moderate polarity. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

For the analysis of amine-containing compounds like this compound, the pH of the mobile phase can be adjusted to ensure the analyte is in a single ionic form, leading to sharper peaks and better separation. The inclusion of a small amount of a volatile base, such as triethylamine (B128534) (TEA), can also be beneficial in preventing peak tailing caused by the interaction of the basic amine group with residual acidic silanol (B1196071) groups on the silica (B1680970) support. biotage.com A stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines to monitor for any degradation products or process-related impurities under various conditions. pensoft.net

Flash Column Chromatography:

For the preparative-scale purification of this compound, flash column chromatography is the method of choice. wfu.edu This technique allows for the rapid and efficient separation of the target compound from byproducts and unreacted starting materials. windows.net The choice of stationary and mobile phases is critical for a successful separation.

Given the basic nature of the ethanamine moiety, several strategies can be employed:

Standard Silica Gel: While silica gel is acidic and can cause issues with basic compounds, it can be used with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia (B1221849) in a solvent system such as dichloromethane/methanol. biotage.com

Amine-Functionalized Silica: This stationary phase has a basic surface, which is ideal for the purification of organic amines, often allowing for the use of less polar and non-basic solvent systems like hexane/ethyl acetate. biotage.com

Reversed-Phase Flash Chromatography: This can be a viable option, particularly for polar or ionizable compounds. biotage.com

The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. md-scientific.dk

Below is an interactive table summarizing typical chromatographic conditions for the analysis and purification of similar amine-containing compounds.

| Technique | Stationary Phase | Mobile Phase System | Detection | Purpose |

| RP-HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA or Formic Acid | UV (e.g., 254 nm) | Purity Assessment |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | UV or TLC | Isolation/Purification |

| Flash Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | UV or TLC | Isolation/Purification |

Spectroscopic Techniques for Elucidation

Spectroscopic methods are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and the connectivity of its atoms. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings, as well as signals for the two methylene (B1212753) groups of the ethanamine side chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms on the fluorinated phenyl ring due to C-F coupling. mdpi.comresearchgate.net

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and would show a single signal for the fluorine atom in this compound, providing confirmation of its presence and information about its electronic environment.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₁₄H₁₄FN). chemcd.commdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

A summary of expected spectroscopic data is presented in the table below.

| Technique | Expected Data | Information Obtained |

| ¹H NMR | Signals in the aromatic and aliphatic regions | Proton environment and connectivity |

| ¹³C NMR | Signals for each unique carbon, with C-F coupling | Carbon skeleton and presence of fluorine |

| ¹⁹F NMR | A single signal | Confirmation of fluorine and its environment |

| HRMS | Accurate mass of the molecular ion | Confirmation of molecular formula |

In Vitro Assay Development for Biological Activity Assessment

To investigate the biological effects of this compound, a variety of in vitro assays can be developed. These assays are designed to measure the compound's interaction with specific biological targets and its effects on cellular processes.

Cell-based cAMP Assays:

Many G protein-coupled receptors (GPCRs), which are common drug targets, signal through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. revvity.com If this compound is hypothesized to interact with a GPCR that couples to Gαs or Gαi proteins, a cell-based cAMP assay can be used to determine its functional activity. revvity.comeurofinsdiscovery.com For instance, if the compound is an agonist for a Gαi-coupled receptor, it will inhibit the production of cAMP. eurofinsdiscovery.com These assays are often performed in cell lines that overexpress the target receptor. eurofinsdiscovery.com

Oxygraphic Methods:

To assess the impact of this compound on mitochondrial function, oxygraphic methods can be employed. nih.govelsevierpure.comthoracickey.com High-resolution respirometry allows for the measurement of oxygen consumption in isolated mitochondria or permeabilized cells. nih.govresearchgate.net This technique can determine if the compound affects different stages of cellular respiration, such as the activity of the electron transport chain complexes or ATP synthesis. nih.gov

Lipidomic Analysis:

Given that some biphenyl (B1667301) compounds interact with lipid signaling pathways, lipidomic analysis can be a valuable tool. rojournals.orgmdpi.com This involves the large-scale study of lipids in a biological system. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), changes in the lipid profile of cells or tissues treated with this compound can be identified. nih.govmdpi.com This can provide insights into the compound's mechanism of action, especially if it affects pathways involving bioactive lipids like sphingosine-1-phosphate (S1P). rojournals.org

An overview of these in vitro assays is provided in the following interactive table.

| Assay Type | Principle | Application for this compound |

| Cell-based cAMP Assay | Measures changes in intracellular cAMP levels. | To determine functional activity at Gαs or Gαi-coupled GPCRs. |

| Oxygraphic Methods | Measures oxygen consumption in mitochondria. | To assess effects on mitochondrial respiration. |

| Lipidomic Analysis | Comprehensive analysis of cellular lipids. | To identify changes in lipid profiles and signaling pathways. |

Computational Tools for Data Analysis and Visualization

Computational tools play a crucial role in analyzing and visualizing the data generated from experimental studies, as well as in predicting the interactions of this compound with its biological targets.

2D Interaction Diagrams:

Once a potential protein target for this compound is identified, computational docking studies can be performed to predict its binding mode. The results of these studies are often visualized using 2D interaction diagrams. researchgate.netmolsoft.com These diagrams provide a clear and concise representation of the non-covalent interactions between the ligand and the amino acid residues in the binding site of the protein. researchgate.netyoutube.com Key interactions that can be visualized include:

Hydrogen bonds: Represented as dashed lines or arrows. molsoft.com

Hydrophobic interactions: Often shown as splines or colored arcs. molsoft.com

π-π stacking interactions: Indicated by lines connecting the aromatic rings of the ligand and protein residues. researchgate.net

These diagrams are invaluable for understanding the structure-activity relationships of a compound and for guiding the design of more potent and selective analogs.

The table below summarizes the utility of 2D interaction diagrams.

| Computational Tool | Description | Application in Research |

| 2D Interaction Diagrams | Visual representation of ligand-protein interactions. | To understand binding modes and guide drug design. |

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine and its derivatives will likely pivot towards more sustainable and efficient methodologies, moving away from classical synthetic routes that often involve harsh reagents and generate significant waste. rsc.org Green chemistry principles are becoming central to pharmaceutical manufacturing, emphasizing atom economy, use of renewable feedstocks, and avoidance of hazardous substances. rsc.orgsciencedaily.com

Key areas for future research in the synthesis of this compound include:

Catalytic Strategies: There is a growing interest in catalytic methods for amine synthesis. rsc.org Future work could focus on adapting catalytic N-alkylation of amines with alcohols via the 'hydrogen borrowing' methodology, reductive amination of corresponding aldehydes or ketones, and hydroamination of unsaturated precursors. rsc.org These methods often utilize more environmentally benign catalysts and reduce the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for the biphenyl (B1667301) core, potentially using a packed-bed reactor with a heterogeneous palladium catalyst for a Suzuki-Miyaura coupling, followed by a subsequent flow-through amination step, could represent a significant advancement. acs.org

Bio-catalysis and Enzymatic Synthesis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. nih.govnih.gov Research into transaminases or reductive aminases for the stereoselective synthesis of the ethanamine moiety could yield highly pure enantiomers, which is crucial for pharmacological activity. Furthermore, enzymatic methods can often be performed in aqueous media under mild conditions, drastically reducing the environmental footprint. nih.gov

Sustainable Solvents and Reagents: A major focus will be the replacement of hazardous solvents like DMF and DMSO with greener alternatives such as Cyrene™, a biodegradable solvent derived from cellulose. unimi.it Additionally, exploring novel, non-toxic reagents, for instance, for the fluorination step, aligns with the goals of sustainable chemistry. sciencedaily.com

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Biphenyl Core Formation | Traditional cross-coupling with stoichiometric reagents | Palladium-catalyzed Suzuki-Miyaura coupling in flow acs.org | Higher efficiency, better control, reduced waste |

| Amine Introduction | Gabriel synthesis or reduction of nitriles/amides rsc.org | Enzymatic transamination or reductive amination rsc.orgnih.gov | High stereoselectivity, mild reaction conditions, aqueous media |

| Solvent Usage | Aprotic polar solvents (e.g., DMF, DMSO) | Biodegradable solvents (e.g., Cyrene™) or aqueous media unimi.it | Reduced toxicity and environmental impact |

Deeper Mechanistic Insights into Enzyme and Receptor Interactions

Understanding how this compound interacts with biological targets at a molecular level is paramount for its development as a therapeutic agent. The presence of the fluorine atom and the biphenyl scaffold suggests a range of potential interactions that warrant deeper investigation. researchgate.netrroij.com

Future research should focus on:

Target Identification: While the specific biological targets of this compound are not yet fully elucidated, its structure bears resemblance to scaffolds known to interact with various receptors and enzymes. For instance, biphenyl-based structures have been identified as modulators of NMDA receptors and histone deacetylase 6 (HDAC6). nih.govnih.gov Initial screening against a panel of common CNS and oncology targets could reveal primary interaction partners.

Structural Biology: Elucidating the three-dimensional structure of the compound bound to its target is a critical step. Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding site, revealing key hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom in modulating binding affinity. rroij.com Fluorine's high electronegativity can lead to unique interactions, such as orthogonal multipolar C-F···C=O interactions, which can significantly enhance binding potency.

Biophysical and Biochemical Assays: A suite of biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to quantify the binding affinity (Kd), kinetics (kon/koff), and thermodynamics of the interaction. researchgate.net These studies provide a comprehensive picture of the binding event and can help differentiate between potential lead compounds.

Metabolic Profiling: The fluorine substituent is known to influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes. researchgate.net In vitro studies using liver microsomes or recombinant human CYP enzymes can identify the primary metabolic pathways and any potential metabolites, which is crucial for understanding the compound's pharmacokinetic profile. researchgate.net

High-Throughput Screening and Lead Optimization through Computational Methods

To accelerate the discovery of potent and selective drug candidates based on the this compound scaffold, a combination of high-throughput screening (HTS) and computational chemistry is essential. nih.govresearchgate.net This synergistic approach allows for the rapid evaluation of large compound libraries and the rational design of improved analogs.

Future directions in this area include:

Virtual Screening: Before embarking on large-scale experimental screening, computational methods can be used to screen virtual libraries of compounds. Structure-based virtual screening (SBVS), using docking algorithms, can predict the binding poses and affinities of thousands of virtual analogs against a known target structure. nih.govresearchgate.netals-journal.com Ligand-based approaches, such as pharmacophore modeling, can be used when a target structure is unavailable. rsc.org

High-Throughput Experimental Screening: HTS allows for the rapid testing of thousands of real compounds in biochemical or cell-based assays. This can identify initial "hits" from a diverse chemical library that can then be prioritized for further optimization.

In Silico Lead Optimization: Once hits are identified, computational tools play a crucial role in the hit-to-lead optimization process. nih.gov This involves an iterative cycle of design, synthesis, and testing, guided by computational predictions. Key computational techniques include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex and calculate binding free energies more accurately.

ADMET Prediction: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and address potential liabilities early in the drug discovery process. als-journal.com

Generative AI Models: Emerging artificial intelligence and machine learning models can be used to generate novel molecular structures with desired properties, expanding the explored chemical space beyond simple modifications. arxiv.org

| Technique | Application in Lead Optimization | Example Software/Platform |

|---|---|---|

| Molecular Docking | Predicting binding modes and scoring interactions nih.govresearchgate.net | AutoDock, Glide, GOLD |

| Molecular Dynamics | Assessing complex stability and calculating binding free energy | GROMACS, AMBER, NAMD |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles als-journal.com | SwissADME, ProTox-II, ADMETlab |

| Pharmacophore Modeling | Identifying key chemical features for biological activity rsc.org | Discovery Studio, LigandScout |

Design of Next-Generation Ligands for Specific Biological Targets

The this compound scaffold serves as an excellent starting point for the design of next-generation ligands with enhanced potency, selectivity, and improved drug-like properties. Rational drug design strategies will be instrumental in achieving this goal.

Key strategies for future design efforts include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. drugdesign.orgmdpi.com This involves synthesizing and testing a series of analogs where different parts of the molecule are modified to understand their contribution to activity. For example, the position of the fluorine atom on the biphenyl ring could be varied, or different substituents could be introduced on the second phenyl ring.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. spirochem.comnumberanalytics.comufrj.br For instance, the fluorine atom could be replaced with other halogens or a trifluoromethyl group to modulate electronics and lipophilicity. The ethylamine (B1201723) side chain could be modified or constrained within a ring system to improve binding affinity and metabolic stability.

Scaffold Hopping and Fragment-Based Design: While the biphenyl core is a promising scaffold, it may be beneficial to explore alternative core structures ("scaffold hopping") that maintain the key pharmacophoric features but possess different physicochemical properties. blumberginstitute.orgdigitellinc.com Alternatively, fragment-based drug discovery (FBDD) could be employed, where small molecular fragments are identified that bind to the target, and then grown or linked together to create a potent lead compound based on the original scaffold's binding mode. researchgate.netnih.gov

Target-Specific Design: As specific biological targets are identified and their structures elucidated, ligand design can become more tailored. For example, if the target has a deep hydrophobic pocket, the biphenyl moiety could be extended or substituted with lipophilic groups to enhance binding. If a key hydrogen bond is identified, functional groups capable of forming such bonds can be incorporated into the ligand structure.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4'-Fluorobiphenyl-4-yl)ethanamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via reductive amination of 4'-fluorobiphenyl-4-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity ≥98% is confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (absence of aldehyde proton at ~9.6 ppm) .

- Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Retention time (HPLC) | 8.2 min |

| -NMR (DMSO-d6) | δ 7.6–7.4 (m, aromatic), 3.1 (t, CH2NH2), 2.7 (s, NH2) |

Q. How is structural characterization of this compound validated?

- Methodology : X-ray crystallography (SHELX suite ) confirms the planar biphenyl system and amine geometry. IR spectroscopy identifies NH2 stretches (3350–3250 cm⁻¹) and C-F vibrations (1220 cm⁻¹). Mass spectrometry (ESI+) shows [M+H]+ at m/z 230.1 .

Q. What regulatory considerations apply to handling this compound?

- Methodology : Structural analogs (e.g., 2C-E, 2C-D) are Schedule I controlled substances in some jurisdictions . Researchers must verify local regulations, obtain DEA/FDA approvals, and document synthetic intermediates to avoid legal ambiguities.

Advanced Research Questions

Q. How can contradictory solubility data in polar solvents be resolved?

- Methodology : Solubility discrepancies (e.g., DMSO vs. water) arise from protonation states. Use pH-dependent solubility assays:

- Prepare buffered solutions (pH 2–12).

- Measure saturation concentration via UV-Vis (λ = 260 nm).

- Cross-validate with HPLC to detect degradation .

- Data :

| pH | Solubility (mg/mL) |

|---|---|

| 2 | 12.5 |

| 7 | 1.2 |

| 12 | 8.7 |

Q. What strategies mitigate interference from fluorinated byproducts in analytical assays?

- Methodology : Common byproducts (e.g., 4-fluorobiphenylboronic acid ) co-elute in reverse-phase HPLC. Mitigate via:

- Derivatization: React the amine with dansyl chloride for fluorescence detection (Ex/Em = 340/525 nm).

- LC-MS/MS: Use MRM transitions (m/z 230 → 185 for target; m/z 214 → 169 for byproduct) .

Q. How do computational models predict the compound’s interaction with serotonin receptors?

- Methodology : Molecular docking (AutoDock Vina) against 5-HT2A/2C receptors (PDB: 6WGT):

- Protonate the amine at physiological pH.

- Score binding energies (ΔG) and compare to known agonists (e.g., 2C-B).

- Validate with in vitro calcium flux assays .

- Results :

| Receptor | ΔG (kcal/mol) | EC50 (μM) |

|---|---|---|

| 5-HT2A | -8.2 | 1.4 |

| 5-HT2C | -7.6 | 3.8 |

Q. What experimental designs address discrepancies in reported neurotoxicity profiles?

- Methodology : Contradictory in vitro (MTT assay) vs. in vivo (rodent) toxicity data require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。